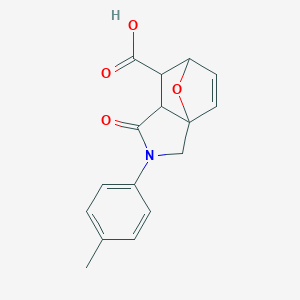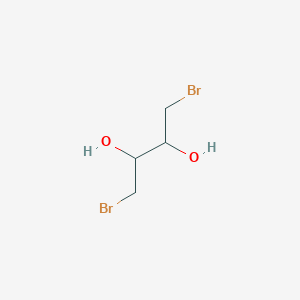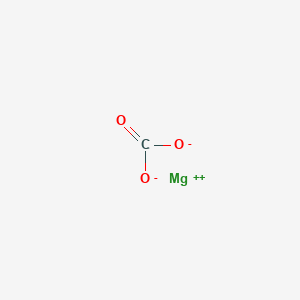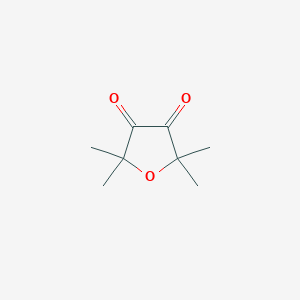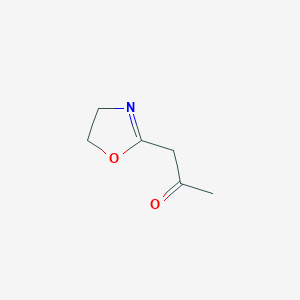
1-(4,5-Dihydrooxazol-2-yl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydrooxazol-2-yl)acetone, also known as DOA, is a chemical compound that has been widely studied for its potential applications in scientific research. DOA is a ketone derivative that is commonly used in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
1-(4,5-Dihydrooxazol-2-yl)acetone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4,5-Dihydrooxazol-2-yl)acetone is in the synthesis of various organic compounds. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials.
1-(4,5-Dihydrooxazol-2-yl)acetone has also been studied for its potential applications in the field of catalysis. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a catalyst in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. These reactions are important in the synthesis of complex organic molecules, making 1-(4,5-Dihydrooxazol-2-yl)acetone an important tool for organic chemists.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydrooxazol-2-yl)acetone is not fully understood. However, it is believed that 1-(4,5-Dihydrooxazol-2-yl)acetone acts as a nucleophile in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. 1-(4,5-Dihydrooxazol-2-yl)acetone can also act as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds.
Efectos Bioquímicos Y Fisiológicos
1-(4,5-Dihydrooxazol-2-yl)acetone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1-(4,5-Dihydrooxazol-2-yl)acetone may have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,5-Dihydrooxazol-2-yl)acetone has several advantages for use in lab experiments. It is readily available and can be synthesized with a high yield and purity. It is also relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to the use of 1-(4,5-Dihydrooxazol-2-yl)acetone in lab experiments. It has a relatively low melting point, which can make it difficult to handle in some experiments. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone can be sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research on 1-(4,5-Dihydrooxazol-2-yl)acetone. One potential area of research is the development of new synthetic methods for 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives. This could lead to the synthesis of new organic molecules with potentially useful properties.
Another area of research is the study of the biochemical and physiological effects of 1-(4,5-Dihydrooxazol-2-yl)acetone. More research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives.
Finally, 1-(4,5-Dihydrooxazol-2-yl)acetone could be studied for its potential applications in the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents, and 1-(4,5-Dihydrooxazol-2-yl)acetone could be a promising candidate for further study.
Conclusion:
In conclusion, 1-(4,5-Dihydrooxazol-2-yl)acetone is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(4,5-Dihydrooxazol-2-yl)acetone can be synthesized through a variety of methods and has been shown to have potential applications in the synthesis of various organic compounds and as a catalyst in chemical reactions. While more research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone, it is clear that this compound has many potential applications in the field of scientific research.
Propiedades
Número CAS |
13670-39-8 |
|---|---|
Nombre del producto |
1-(4,5-Dihydrooxazol-2-yl)acetone |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
Clave InChI |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
SMILES canónico |
CC(=O)CC1=NCCO1 |
Otros números CAS |
13670-39-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

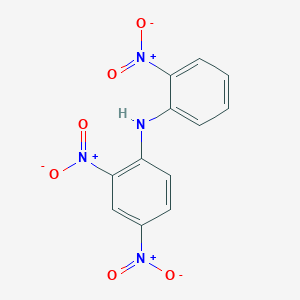
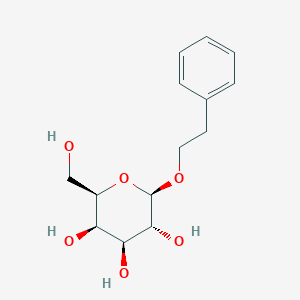
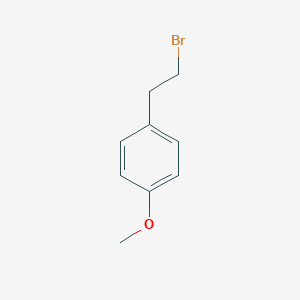
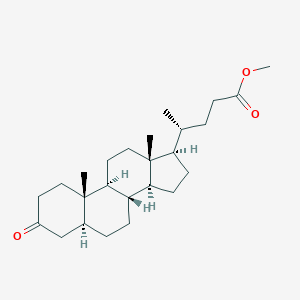
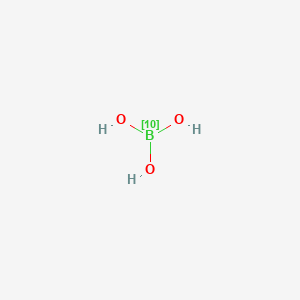
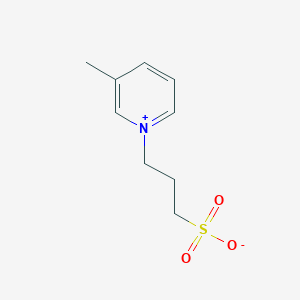
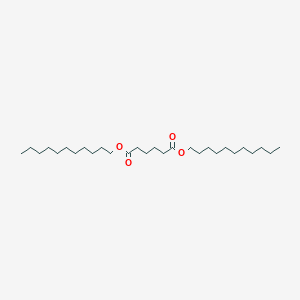
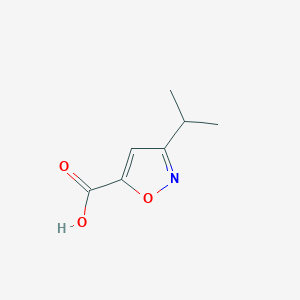
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

